Cas no 2229654-75-3 (5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine)

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 化学的及び物理的性質
名前と識別子
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- 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine
- EN300-1802201
- 2229654-75-3
-
- インチ: 1S/C11H17NO/c1-9(5-6-12)10(2)8-11-4-3-7-13-11/h3-4,7-9H,5-6,12H2,1-2H3/b10-8+
- InChIKey: GQCHJRLNSKHTIW-CSKARUKUSA-N
- ほほえんだ: O1C=CC=C1/C=C(\C)/C(C)CCN
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802201-0.25g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1802201-5.0g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1802201-1.0g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1802201-10g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1802201-0.05g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1802201-2.5g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1802201-0.1g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1802201-10.0g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1802201-0.5g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1802201-1g |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |
2229654-75-3 | 1g |
$1286.0 | 2023-09-19 |
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amineに関する追加情報
5-(Furan-2-yl)-3,4-dimethylpent-4-en-1-amine: A Comprehensive Overview
5-(Furan-2-yl)-3,4-dimethylpent-4-en-1-amine (CAS No. 2229654-75-3) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its distinctive structural features, holds potential applications in various areas, including pharmaceutical development and materials science. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and potential applications of 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine.
Chemical Structure and Properties
The molecular formula of 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine is C11H15N, with a molecular weight of approximately 161.23 g/mol. The compound features a furan ring attached to a substituted pentenyl chain, which includes two methyl groups and an amine functional group. The presence of the furan ring and the unsaturated carbon-carbon double bond imparts unique chemical reactivity and physical properties to the molecule.
The furan ring is known for its electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions. The amine group, on the other hand, can participate in various nucleophilic reactions and hydrogen bonding interactions. These structural features contribute to the compound's versatility in chemical synthesis and its potential biological activities.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine has been explored through several routes, each with its own advantages and limitations. One common approach involves the reaction of 2-furyl acetaldehyde with 3,4-dimethylpentanenitrile followed by reduction to form the amine. Another method involves the condensation of 2-furfural with 3,4-dimethylpentanamine in the presence of a suitable catalyst.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine using a palladium-catalyzed coupling reaction. This method not only simplifies the synthetic process but also improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts further enhances the sustainability of this synthetic route.
Biological Activities
The biological activities of 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine have been a subject of increasing interest due to its potential therapeutic applications. Preliminary studies have shown that this compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
In addition to its antioxidant activity, 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine has demonstrated promising anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine could be a potential lead compound for developing anti-inflammatory drugs.
Potential Applications
The unique combination of chemical properties and biological activities makes 5-(furan-2-y)-3,4-dimethylpentenylamine a valuable candidate for various applications in pharmaceuticals and materials science. In the pharmaceutical industry, this compound could be further investigated for its potential as an antioxidant and anti-inflammatory agent. Clinical trials are needed to evaluate its efficacy and safety in treating conditions such as oxidative stress-related diseases and chronic inflammation.
In materials science, the presence of the furan ring and unsaturated double bond in 5-(furan-y)-3,4-dimethylpentenylamine makes it an attractive monomer for polymer synthesis. Polymers derived from this compound could exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for applications in advanced materials and coatings.
Conclusion
5-(Furan-y)-3,4-dimethylpentenylamine (CAS No. 2229654- strong>-75-) is a multifaceted compound with significant potential in both pharmaceutical development and materials science. Its unique chemical structure endows it with versatile reactivity and biological activities, making it a promising candidate for further research and application development. As ongoing studies continue to uncover new insights into its properties and functionalities, strong>-75-) will likely play an increasingly important role in advancing various scientific fields. p >
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